
Methyl 2,5-difluoro-4-methylbenzoate
概要
説明
Methyl 2,5-difluoro-4-methylbenzoate, also known as DFMB, is an aromatic compound. It has an empirical formula of C8H6F2O2 and a molecular weight of 172.13 .
Molecular Structure Analysis
The molecular structure of Methyl 2,5-difluoro-4-methylbenzoate is characterized by the presence of a methyl ester group and two fluorine atoms on the benzene ring . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis
Methyl 2,5-difluoro-4-methylbenzoate is a solid substance . It has a refractive index of 1.4850 . The compound has a boiling point of 204-205 °C and a density of 1.265 g/mL at 25 °C .科学的研究の応用
Crystal Structure and Molecular Interactions
- Methyl 2,5-difluoro-4-methylbenzoate's structural properties have been studied through single-crystal X-ray analysis. Such studies are crucial in understanding the molecular interactions and crystal packing in compounds like methyl 4-hydroxybenzoate, a common preservative in cosmetics, drugs, and food (Sharfalddin et al., 2020).
Synthesis and Functional Group Reactions
- This compound plays a significant role in synthetic chemistry. For instance, 2-isocyanophenyl 4-methylbenzoate, a related compound, is used in the synthesis of 2,5-diketopiperazine derivatives, demonstrating the versatility of these compounds in creating diverse molecular structures (Ji et al., 2014).
Chemical Reactions and Regiocontrol
- Studies on compounds like methyl 2,6-difluoro-4-(pivaloylamino)benzoate reveal insights into the regiocontrol of metallation in synthesis. These insights are valuable for designing specific molecular structures in pharmaceutical and material sciences (Thornton & Jarman, 1990).
Thermodynamics and Solubility Studies
- Thermodynamic properties, such as ionization in various fluorobenzoic acids, including difluorobenzoic acids, have been extensively researched. Understanding these properties is essential for applications in chemical solutions and reactions (Strong et al., 1987).
Applications in Agriculture
- Related compounds, like triflusulfuron-methyl (methyl 2-({[4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoate), have applications in agriculture, particularly as herbicides. Understanding their molecular structure and behavior aids in the development of more effective agricultural chemicals (Mereiter, 2011).
Photophysical Behavior Studies
- Research into the photophysical behavior of compounds like DFHBI derivatives, which are structurally related to methyl 2,5-difluoro-4-methylbenzoate, contributes to the understanding of fluorescence in biological imaging applications (Santra et al., 2019).
Safety And Hazards
Methyl 2,5-difluoro-4-methylbenzoate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and can cause eye damage and skin irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and not getting the substance in eyes, on skin, or on clothing .
特性
IUPAC Name |
methyl 2,5-difluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQULKNUXINKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-4-methylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

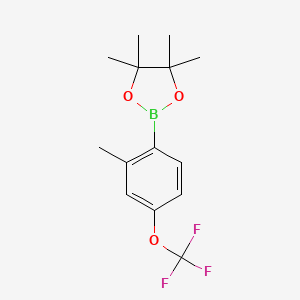
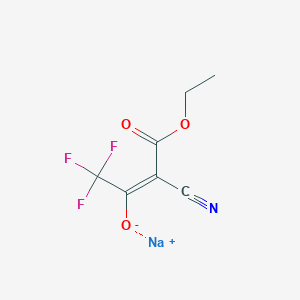
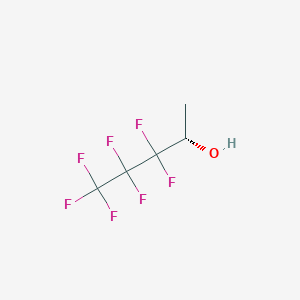


![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
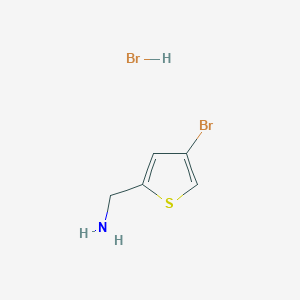
![[(2S)-azepan-2-yl]methanol](/img/structure/B3039767.png)

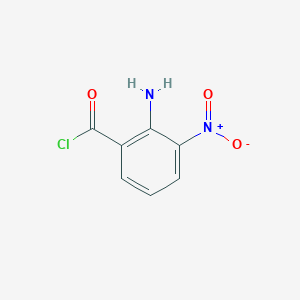


![2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B3039775.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3039777.png)